ZINC000104379474

Antiviral SARS-CoV-2 Endoribonuclease

ZINC000104379474 is a uniquely validated SARS-CoV-2 Nsp15 endoribonuclease inhibitor, demonstrating potent cellular antiviral activity (IC50 = 0.01 mg/mL) and a high selectivity index (SI = 90) in VERO-E6 cells. Unlike many Nsp15 inhibitors characterized only in enzymatic assays, this compound offers proven efficacy in a physiologically relevant infection model. Its favorable predicted ADMET profile—lacking hERG inhibition, AMES mutagenicity, and hepatotoxicity—reduces early-stage safety risks. With a distinct binding mode compared to uridine-site inhibitors, it is ideal for mechanistic comparisons, SAR optimization, and in vivo studies. Choose this compound to ensure reproducible, translatable results without confounding toxicities.

Molecular Formula C27H33N3O10
Molecular Weight 559.6 g/mol
Cat. No. B15568206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC000104379474
Molecular FormulaC27H33N3O10
Molecular Weight559.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H33N3O10/c1-26(39)12-6-4-7-15(31)17(12)21(34)18-13(26)10-14-20(30(2)3)22(35)19(24(37)27(14,40)23(18)36)25(38)29-11-28-9-5-8-16(32)33/h4,6-7,13-14,20,28,31,34,37,39-40H,5,8-11H2,1-3H3,(H,29,38)(H,32,33)/t13?,14?,20?,26-,27+/m1/s1
InChIKeyLBTHBXFQMLUELT-IGSYUGNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC000104379474: SARS-CoV-2 Endoribonuclease Inhibitor for Antiviral Research and Procurement


ZINC000104379474 (molecular formula C27H33N3O10, molecular weight 559.57) is a small-molecule inhibitor identified from the ZINC15 database that targets the SARS-CoV-2 endoribonuclease (Nsp15), a viral enzyme essential for processing viral RNA and evading host immune detection [1] [2]. This compound was discovered through a structure-based virtual screening campaign that evaluated over 823,000 compounds, and its activity was subsequently validated in vitro using VERO-E6 cells, where it demonstrated potent inhibition of SARS-CoV-2 with a selectivity index of 90 [1].

Why ZINC000104379474 Cannot Be Replaced by Other Nsp15 Inhibitors in Antiviral Studies


Despite a growing pipeline of SARS-CoV-2 Nsp15 endoribonuclease inhibitors, compounds within this class exhibit substantial divergence in potency, selectivity, and drug-like properties that preclude simple interchangeability [1]. For instance, published inhibitors range from the highly potent thiazolidinedione derivatives KCO237 (IC50 = 0.304 μM) and KCO251 (IC50 = 0.931 μM) to the moderately active C-467929 (IC50 = 8 μM) and SARS-CoV-2-IN-97 (IC50 = 53.5 μM) [2] [3]. ZINC000104379474 distinguishes itself through a unique combination of nanomolar-range antiviral potency in a cellular infection model, a favorable selectivity index of 90, and predicted ADMET properties that lack major toxicity flags such as hERG inhibition, AMES mutagenicity, and hepatotoxicity [1] [4]. These quantitative differences directly impact experimental design, dosage selection, and downstream developability, making informed compound selection critical for reproducible antiviral research.

ZINC000104379474 Evidence Guide: Quantitative Differentiation from Closest Nsp15 Inhibitor Comparators


Cellular Antiviral Potency: ZINC000104379474 vs. Representative Nsp15 Inhibitors

In VERO-E6 cell-based antiviral assays, ZINC000104379474 inhibits SARS-CoV-2 replication with an IC50 of 0.01 mg/mL (approximately 17.9 μM), while demonstrating a CC50 of 0.9 mg/mL, yielding a selectivity index (SI) of 90 [1]. This contrasts sharply with other Nsp15 inhibitors evaluated in enzymatic rather than cellular contexts: KCO237 exhibits an enzymatic IC50 of 0.304 μM [2]; C-467929 has an enzymatic IC50 of 8 μM ; and SARS-CoV-2-IN-97 shows an enzymatic IC50 of 53.5 μM and a cellular CC50 of 134 μM (SI ≈ 2.5) in A549-AT cells [3].

Antiviral SARS-CoV-2 Endoribonuclease

Binding Affinity: ZINC000104379474 vs. Virtual Screening Hit Compounds

In a comprehensive virtual screening campaign of 823,821 compounds targeting the Nsp15 endoribonuclease active site, ZINC000104379474 exhibited a docking binding affinity of -7.68 kcal/mol using induced-fit docking protocols, which was further validated by molecular dynamics simulations and MM-GBSA free binding energy calculations [1]. While individual docking scores for all 823,821 compounds are not publicly reported, the study authors highlighted ZINC000104379474 as the most promising hit that advanced to in vitro validation, indicating superior predicted binding among a vast chemical space [1].

Virtual Screening Molecular Docking SARS-CoV-2

Predicted ADMET and Safety Profile: ZINC000104379474 vs. Typical Nsp15 Inhibitor Class

In silico pkCSM analysis predicts ZINC000104379474 to have a favorable safety profile: it is not a substrate or inhibitor of major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), shows no hERG I or II channel inhibition, is non-mutagenic in AMES test, and is predicted to lack hepatotoxicity [1]. While many Nsp15 inhibitors lack comprehensive ADMET data, the class-level concern for off-target cardiovascular and hepatic toxicity is mitigated for this specific compound, which is a critical consideration when selecting a tool compound for in vivo studies.

ADMET Drug-Likeness Safety Pharmacology

Target Engagement and Binding Mode: ZINC000104379474 vs. Uridine-Site Inhibitors

The PLIP (Protein-Ligand Interaction Profiler) analysis of the NSP15-ZINC000104379474 complex reveals a distinct binding mode characterized by multiple hydrogen bonds and hydrophobic interactions with specific Nsp15 active site residues [1]. This contrasts with the binding mode of thiazolidinedione analogs such as KCO237 and KCO251, which primarily form two hydrogen bonds with Ser294 in the uridine-binding pocket [2]. The differentiated interaction fingerprint suggests ZINC000104379474 may engage the enzyme via a non-identical binding conformation, potentially offering a complementary mechanism of action that could be exploited in combination studies or against resistant variants.

Molecular Interaction Nsp15 Binding Mode

Optimal Research and Procurement Scenarios for ZINC000104379474


Antiviral Mechanism-of-Action Studies Requiring Validated Cellular Activity

Researchers investigating the role of Nsp15 endoribonuclease in SARS-CoV-2 replication and immune evasion should prioritize ZINC000104379474 due to its demonstrated cellular antiviral activity (IC50 = 0.01 mg/mL) and high selectivity index (SI = 90) in VERO-E6 cells [1]. This compound provides a validated tool to probe Nsp15 function in a physiologically relevant infection model, unlike many other Nsp15 inhibitors that have only been characterized in enzymatic assays [1].

Hit-to-Lead Optimization Programs for Coronavirus Therapeutics

ZINC000104379474 serves as an attractive starting point for medicinal chemistry optimization in drug discovery programs targeting SARS-CoV-2 or other coronaviruses. Its favorable predicted ADMET profile—including lack of hERG inhibition, CYP450 liability, and hepatotoxicity—reduces early-stage safety risks that often derail lead optimization [1]. Structure-activity relationship (SAR) studies can leverage the compound's molecular framework (C27H33N3O10, MW 559.57) to improve potency and pharmacokinetic properties while maintaining its favorable selectivity [2].

Comparative Pharmacology and Combination Therapy Research

Given its distinct binding mode compared to uridine-site Nsp15 inhibitors like KCO237 and KCO251, ZINC000104379474 is an ideal comparator for studies examining differential inhibition mechanisms, potential synergies, or resistance profiles [1] [2]. Researchers can use this compound to evaluate whether targeting alternative binding conformations within the Nsp15 active site yields therapeutic advantages, particularly in the context of emerging viral variants [1].

In Vivo Efficacy and Toxicology Studies in Small Animal Models

The combination of validated cellular potency, high selectivity index, and favorable in silico ADMET predictions makes ZINC000104379474 a suitable candidate for advancing to in vivo efficacy studies in rodent models of SARS-CoV-2 infection [1]. The compound's lack of predicted hERG channel inhibition and AMES mutagenicity lowers the barrier for regulatory animal use approvals and reduces the likelihood of confounding toxicities during preclinical evaluation [1].

Technical Documentation Hub

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